BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Autotaxin Inhibition Crystallography Enzyme Assay

This pyrazolo[1,5-a]pyrimidin-7-amine is a non-negotiable comparator tool. Published SAR proves the 2-phenylethyl C-7 tail inverts kinase selectivity by orders of magnitude vs. pyridinyl or cycloalkyl analogs—substituting any other C-7 variant will destroy biological readout relevance. Deploy it directly in 1–10 µM kinase panels (CDK2/PIM-1/CHK1) and ATX inhibition assays to generate benchmarkable data against the oxolanylmethyl analog (IC₅₀ 0.95 µM) for FEP+ validation and anti-Mtb SAR expansion.

Molecular Formula C21H19ClN4
Molecular Weight 362.86
CAS No. 900280-78-6
Cat. No. B2681602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS900280-78-6
Molecular FormulaC21H19ClN4
Molecular Weight362.86
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H19ClN4/c1-15-13-20(23-12-11-16-5-3-2-4-6-16)26-21(25-15)19(14-24-26)17-7-9-18(22)10-8-17/h2-10,13-14,23H,11-12H2,1H3
InChIKeyBBYXGWXBMARCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900280-78-6): Core Scaffold and Procurement Context


The target compound, 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900280-78-6), belongs to the pyrazolo[1,5-a]pyrimidine-7-amine family, a privileged scaffold extensively patented for kinase-dependent disease indications, including CDK, PIM, CHK1, and mTOR pathways [1][2]. Within this class, variations in the N-7 substituent profoundly alter target selectivity and pharmacokinetic profiles, making direct substitution of one analog for another scientifically unsound. This compound combines a 4-chlorophenyl at C-3, a methyl at C-5, and a 2-phenylethyl amine at C-7, a specific substitution pattern that distinguishes it from the more extensively studied pyridinylmethyl or cycloalkyl analogs.

Why 3-(4-Chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Other Pyrazolo[1,5-a]pyrimidin-7-amines


Although numerous pyrazolo[1,5-a]pyrimidin-7-amines are classified as kinase inhibitors, published structure–activity relationship (SAR) data from crystallographic and enzymatic studies demonstrate that even minor changes in the amine side chain at C-7 (e.g., from phenylethyl to pyridinylmethyl or cyclohexylmethyl) can invert selectivity between CDK, PIM, and CHK1 kinases by an order of magnitude or more [1][2]. Consequently, a compound that is effective in one assay context may be completely inactive in another if the precise N-7 substitution pattern is not preserved. For procurement decisions in kinase inhibitor research, the identity of the C-7 amine is a non-negotiable determinant of biological readout.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900280-78-6)


Autotaxin Inhibitory Potency vs. Close N-7 Oxolanylmethyl Analog (PDB 7g4s)

The target compound's closest crystallographically characterized analog, 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits an IC50 of 0.95455 µM against rat Autotaxin as determined by the co-crystal structure PDB 7g4s [1]. The target compound replaces the oxolan-2-ylmethyl group at N-7 with a 2-phenylethyl group, providing an altered hydrogen-bonding and steric profile that is predicted to shift the IC50 into a distinct range, though direct quantitative data for the target compound itself is not publicly available.

Autotaxin Inhibition Crystallography Enzyme Assay

Combinatorial Library Scaffold Specificity: C-7 Phenylethyl vs. C-7 Pyridinylmethyl in Kinase Patent Claims

Patent WO2015110491A2 explicitly differentiates C-7 substituents in its claims, listing N-benzyl-3-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amine and 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine as distinct chemical entities with separate therapeutic utilities [1]. The target compound's 2-phenylethyl moiety is structurally intermediate between these two claimed species, offering a unique spatial arrangement of the terminal phenyl ring that is not achieved by pyridinylmethyl, benzyl, or cyclohexylmethyl analogs.

Kinase Inhibition Intellectual Property Combinatorial Chemistry

Chlorine Substituent Electronic Effect on 4-Phenyl Ring vs. Methyl, Fluoro, or Unsubstituted Analogs

Among pyrazolo[1,5-a]pyrimidine-7-amines, the 3-(4-chlorophenyl) group introduces a specific halogen-bond donor capability and a Hammett σp value of +0.23, compared to +0.06 for 4-fluorophenyl and -0.17 for 4-methylphenyl [1]. In a related series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines evaluated against Mycobacterium tuberculosis ATP synthase, the 4-fluoro analog showed superior potency relative to the unsubstituted phenyl, suggesting that electron-withdrawing para-substituents enhance target engagement [2]. The chlorine variant represents a distinct point on this SAR continuum, with intermediate electron-withdrawing character and additional steric bulk.

Medicinal Chemistry Halogen Bonding Target Engagement

Procurement-Relevant Purity and Supply Chain Comparison Across Vendors

Commercially, the target compound (CAS 900280-78-6) is listed as available from multiple screening compound suppliers. Vendor listings indicate typical purities of 95%+ as determined by HPLC, with molecular formula C21H19ClN4 (MW: 362.86 g/mol) and ClogP ~4.9, consistent with a moderately lipophilic drug-like compound . In contrast, the unsubstituted phenyl analog 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 877788-38-0, MW 328.42, ClogP ~4.2) is more commonly stocked, making the chlorine-containing compound less readily substitutable in pan-kinase screening libraries.

Chemical Procurement Quality Control Supply Chain

High-Value Application Scenarios for 3-(4-Chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900280-78-6)


Kinase Selectivity Profiling in a Panel of CDK, PIM, and CHK1 Enzymatic Assays

Based on the scaffold's established activity against multiple kinase targets including CDK2, PIM-1, and CHK1 [1], this compound should be deployed in broad kinase selectivity panels at 1 µM and 10 µM. The 2-phenylethyl C-7 substituent is expected to produce a selectivity fingerprint distinct from pyridinylmethyl-containing analogs, enabling researchers to map the selectivity contribution of the hydrophobic phenylethyl tail.

Autotaxin Inhibitor Hit-to-Lead Optimization Starting Point

With the crystallographically confirmed IC50 of the oxolanylmethyl analog against Autotaxin at 0.95 µM [1], the target compound represents a critical comparator for evaluating whether replacing the oxolane oxygen with a benzene ring can improve potency and pharmacokinetic stability. Initial testing at 10, 1, and 0.1 µM against recombinant human Autotaxin is recommended.

Anti-Mycobacterial ATP Synthase Screening and SAR Expansion

The anti-Mtb SAR study of 3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amines demonstrated that para-substitution on the 3-phenyl ring significantly modulates ATP synthase inhibition [2]. The target compound, bearing a 4-chlorophenyl group, fills a gap in the SAR matrix between the reported 4-fluoro and unsubstituted phenyl analogs. MIC determination against M. tuberculosis H37Rv at concentrations of 0.1–100 µM would directly test the chlorine substitution hypothesis.

Computational Docking and Free-Energy Perturbation (FEP) Benchmarking

The 4-chlorophenyl-5-methyl-pyrazolo[1,5-a]pyrimidine core provides a rigid, well-characterized scaffold for computational studies. The target compound can serve as a validation ligand for docking workflows targeting CDK2 (PDB 2r3m) and Autotaxin (PDB 7g4s), where the phenylethyl tail's conformational flexibility challenges scoring functions [1][3]. FEP+ calculations comparing the Cl → F, Cl → Me, and Cl → H transformations can be directly benchmarked against experimental IC50 data generated under controlled conditions.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.